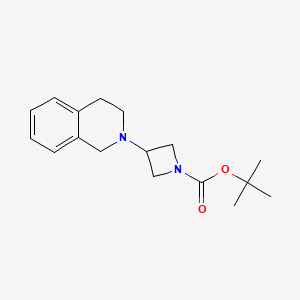
tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate (CAS: 1862201-80-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.39 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azetidine ring structure allows for potential interactions with enzymes and receptors, modulating biochemical pathways that may lead to therapeutic effects.
Biological Activity
Research indicates that compounds containing the dihydroisoquinoline moiety exhibit a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
- Neuroprotective Effects : The structural similarity to known neuroprotective agents raises the possibility of its application in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives:
Comparative Analysis
To better understand the significance of this compound in the context of similar compounds, a comparison table is provided below:
Aplicaciones Científicas De Investigación
The compound is primarily recognized for its interactions with various biological targets, particularly in the context of neuropharmacology. Its structure allows it to engage with neurotransmitter systems, which can be pivotal for developing treatments for neuropsychiatric disorders.
Potential Therapeutic Applications
-
Dopamine Receptor Modulation :
- Research indicates that compounds similar to this one can selectively modulate dopamine receptors, particularly D1 receptors, which are crucial for cognitive functions and reward pathways. In vitro studies have reported an EC50 value of approximately 2.3 nM for human D1 receptors, indicating high potency.
- Neuroprotective Effects :
- Antitumor Activity :
Synthesis and Development
The synthesis of tert-butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate involves several steps that ensure the integrity of its bioactive components. The synthesis typically includes:
- Starting Materials : Utilization of readily available azetidine and isoquinoline derivatives.
- Reagents : Common reagents include potassium tert-butoxide and various acylating agents to facilitate the formation of the carboxylate group .
Case Study 1: Neuroprotective Properties
In a study investigating the neuroprotective effects of isoquinoline derivatives, researchers found that compounds similar to this compound significantly reduced markers of oxidative stress in neuronal cell cultures. This study highlights the compound's potential role in developing therapies for neurodegenerative diseases.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of azetidine derivatives, where this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its application as a lead compound in cancer therapy .
Summary Table of Applications
Propiedades
IUPAC Name |
tert-butyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOYLAUJRXXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















